molecular formula C11H11NO B14851666 (1-Isocyanatocyclobutyl)benzene

(1-Isocyanatocyclobutyl)benzene

Cat. No.: B14851666
M. Wt: 173.21 g/mol
InChI Key: QVWPNQAEDXDHAP-UHFFFAOYSA-N
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Description

(1-Isocyanatocyclobutyl)benzene (CAS: To be determined

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

(1-isocyanatocyclobutyl)benzene

InChI

InChI=1S/C11H11NO/c13-9-12-11(7-4-8-11)10-5-2-1-3-6-10/h1-3,5-6H,4,7-8H2

InChI Key

QVWPNQAEDXDHAP-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C2=CC=CC=C2)N=C=O

Origin of Product

United States

Reactivity and Mechanistic Studies of 1 Isocyanatocyclobutyl Benzene

Mechanistic Investigations of Isocyanate Group Reactions

The isocyanate group (–N=C=O) is characterized by a highly electrophilic carbon atom, making it susceptible to attack by a wide range of nucleophiles. nih.govwikipedia.orgwikipedia.org The reactivity of the isocyanate in (1-isocyanatocyclobutyl)benzene is influenced by the electronic effects of the attached phenyl and cyclobutyl groups. The phenyl group, being electron-withdrawing, is expected to enhance the electrophilicity of the isocyanate carbon, thereby increasing its reactivity compared to simple alkyl isocyanates. mdpi.com

Nucleophilic Addition Reactions (e.g., Alcoholysis, Aminolysis)

The most common reactions of isocyanates involve the nucleophilic addition of compounds containing active hydrogen atoms, such as alcohols and amines. wikipedia.orgvaia.comresearchgate.net

Alcoholysis: The reaction of this compound with an alcohol (ROH) yields a urethane (B1682113) (or carbamate). The mechanism proceeds via the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbon of the isocyanate. This is followed by a proton transfer, which can be facilitated by the solvent or another alcohol molecule, to the nitrogen atom to yield the final urethane product. vaia.com

Aminolysis: The reaction with amines (RNH₂) is typically faster and more exothermic than with alcohols due to the greater nucleophilicity of the nitrogen atom. This reaction produces a substituted urea (B33335). The mechanism is analogous to alcoholysis, involving the nucleophilic attack of the amine's nitrogen on the isocyanate carbon, followed by proton transfer. wikipedia.org

The general mechanism for these nucleophilic additions is a two-step process:

Nucleophilic attack: The nucleophile adds to the carbonyl carbon of the isocyanate, breaking the C=N pi bond and forming a tetrahedral intermediate. wikipedia.orgnih.gov

Proton transfer: A proton is transferred to the nitrogen atom of the intermediate to give the final stable product. nih.gov

Nucleophile Product General Reaction
Alcohol (R'OH)UrethaneC₆H₅-C(CH₂)₃-NCO + R'OH → C₆H₅-C(CH₂)₃-NHCOOR'
Amine (R'NH₂)UreaC₆H₅-C(CH₂)₃-NCO + R'NH₂ → C₆H₅-C(CH₂)₃-NHCONHR'
Water (H₂O)Unstable Carbamic Acid → Amine + CO₂C₆H₅-C(CH₂)₃-NCO + H₂O → [C₆H₅-C(CH₂)₃-NHCOOH] → C₆H₅-C(CH₂)₃-NH₂ + CO₂

Table 1: Nucleophilic Addition Reactions of this compound.

Cycloaddition Reactions (e.g., Dimerization, Trimerization)

This compound can undergo cycloaddition reactions with itself or other unsaturated compounds.

Dimerization: In the presence of certain catalysts, such as phosphines or pyridines, isocyanates can dimerize to form a four-membered uretidinedione ring. This is a [2+2] cycloaddition reaction.

Trimerization: Trimerization of isocyanates leads to the formation of a highly stable six-membered isocyanurate ring. This reaction is often catalyzed by a variety of bases, metal alkoxides, and other catalysts. The trimerization of aryl isocyanates like phenyl isocyanate is a well-documented process. wikipedia.org

Reaction Product Conditions
DimerizationUretidinedioneCatalysts (e.g., phosphines)
TrimerizationIsocyanurateCatalysts (e.g., bases, metal alkoxides)

Table 2: Cycloaddition Reactions of this compound.

Polymerization Mechanisms (e.g., Polyurethane, Polyurea Formation)

If this compound is reacted with difunctional or polyfunctional nucleophiles, polymerization will occur.

Polyurethane Formation: The reaction with diols or polyols leads to the formation of polyurethanes. This is a step-growth polymerization where the urethane linkage is repeatedly formed. The properties of the resulting polyurethane depend on the structure of the diol or polyol used. scispace.com

Polyurea Formation: Similarly, reaction with diamines results in the formation of polyureas. These polymers are known for their high strength and thermal stability. The reaction between an isocyanate and an amine is typically very fast and does not require a catalyst. wikipedia.org

Reactivity of the Cyclobutyl Ring System in this compound

The cyclobutyl ring in this compound is inherently strained, which can influence its reactivity. This strain arises from non-ideal bond angles, which are closer to 90° rather than the optimal 109.5° for sp³ hybridized carbons.

Ring-Opening and Rearrangement Pathways

The strain in the cyclobutyl ring can provide a driving force for ring-opening or rearrangement reactions, particularly under conditions that generate a carbocation adjacent to the ring.

Ring-Opening Polymerization: While less common for simple cyclobutanes, ring-opening polymerization can occur under specific conditions, especially if the ring is activated by substituents. For instance, 1,1-dicyano-2-ethoxycyclobutane has been shown to undergo ring-opening polymerization. It is plausible that under certain catalytic conditions, the cyclobutyl ring in this compound could undergo a similar process.

Wagner-Meerwein Rearrangement: If a carbocation is formed at the carbon atom bearing the isocyanate group (for example, through the loss of a leaving group in a precursor molecule), a Wagner-Meerwein rearrangement could occur. spcmc.ac.inwikipedia.orgyoutube.com This type of rearrangement involves the migration of an adjacent alkyl or aryl group to the carbocation center, often leading to a more stable carbocation. In the case of a cyclobutyl system, this can result in ring expansion to a more stable cyclopentyl system. youtube.comstackexchange.com

Influence of the Isocyanate Group on Cyclobutyl Reactivity

The isocyanate group, being electron-withdrawing, can influence the stability of any potential carbocation intermediates formed on the cyclobutyl ring. An electron-withdrawing group generally destabilizes an adjacent carbocation. This would make the formation of a carbocation at the C1 position of the cyclobutyl ring less favorable.

Reaction Pathways of the Benzene (B151609) Moiety in this compound

The reactivity of the benzene ring in this compound is influenced by the electronic and steric effects of the 1-isocyanatocyclobutyl substituent. This substituent is composed of a cyclobutyl group and an isocyanate group, both attached to the same carbon atom, which is in turn bonded to the aromatic ring. The interplay of these groups dictates the preferred reaction pathways.

Electrophilic Aromatic Substitution (EAS) under Isocyanate Influence

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. byjus.combyjus.com The rate and regioselectivity of this reaction are significantly influenced by the substituents already present on the ring. libretexts.orgvanderbilt.eduwikipedia.org In the case of this compound, the directing and activating/deactivating effects of the 1-isocyanatocyclobutyl group must be considered.

The 1-isocyanatocyclobutyl group can be analyzed by considering its two main components: the cyclobutyl group and the isocyanate group.

Isocyanate Group Influence: The isocyanate group (-N=C=O) is an interesting case. It is an electrophilic functional group itself, readily reacting with nucleophiles. wikipedia.org Its influence on the aromatic ring in EAS is a combination of inductive and resonance effects. The nitrogen atom is more electronegative than carbon, suggesting a potential electron-withdrawing inductive effect (-I effect). However, the lone pair of electrons on the nitrogen atom can participate in resonance with the benzene ring, donating electron density to the ring (+M or +R effect). This resonance effect would direct electrophiles to the ortho and para positions. Some studies on related compounds like p-tolyl-NCO suggest a dominating positive mesomeric effect of the NCO group. When a substituent can donate electrons through resonance, it generally acts as an ortho-, para-director. libretexts.orgyoutube.com

A hypothetical reaction is the nitration of this compound, which would be expected to yield predominantly 4-nitro-(1-isocyanatocyclobutyl)benzene.

Table 3.3.1-1: Predicted Products of Electrophilic Aromatic Substitution of this compound (Hypothetical)

ReactionReagentsMajor ProductMinor Product(s)
NitrationHNO₃, H₂SO₄4-Nitro-(1-isocyanatocyclobutyl)benzene2-Nitro-(1-isocyanatocyclobutyl)benzene
Halogenation (Bromination)Br₂, FeBr₃4-Bromo-(1-isocyanatocyclobutyl)benzene2-Bromo-(1-isocyanatocyclobutyl)benzene
Friedel-Crafts AcylationRCOCl, AlCl₃4-Acyl-(1-isocyanatocyclobutyl)benzene2-Acyl-(1-isocyanatocyclobutyl)benzene

Nucleophilic Aromatic Substitution (NAS)

Nucleophilic aromatic substitution (NAS) involves the displacement of a leaving group on an aromatic ring by a nucleophile. wikipedia.orgbyjus.com This reaction pathway is generally favored when the aromatic ring is rendered electron-deficient by the presence of strong electron-withdrawing groups, typically located ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org Common activating groups for NAS include nitro (-NO₂), cyano (-CN), and trifluoromethyl (-CF₃) groups.

The this compound molecule does not possess a good leaving group on the aromatic ring, nor does it have strong electron-withdrawing groups to sufficiently activate the ring for a typical SNAr mechanism. The 1-isocyanatocyclobutyl substituent is not considered a strong deactivator in the context required for NAS. Therefore, under standard conditions, this compound is not expected to undergo nucleophilic aromatic substitution.

Alternative mechanisms for NAS, such as the benzyne (B1209423) mechanism, typically require harsh conditions (e.g., strong base) and the presence of a suitable leaving group on the ring, which are not inherent to the structure of this compound.

Radical Reactions and Benzylic Functionalization

Radical reactions on the benzene moiety of this compound are another potential transformation pathway. A common radical reaction for alkylbenzenes is benzylic halogenation, which occurs at the carbon atom directly attached to the benzene ring (the benzylic position). ucalgary.cachegg.com This reaction proceeds via a radical chain mechanism and is selective for the benzylic position due to the resonance stabilization of the resulting benzylic radical. youtube.comlibretexts.org

In the case of this compound, the carbon atom attached to the benzene ring is a quaternary carbon, meaning it has no benzylic hydrogens. Therefore, benzylic halogenation at this position is not possible.

However, radical abstraction of hydrogen atoms from the cyclobutyl ring could potentially occur. The stability of the resulting radical would determine the regioselectivity of such a reaction. Without specific experimental data, it is difficult to predict the outcome of radical reactions on the cyclobutyl ring of this molecule.

Kinetic and Thermodynamic Aspects of this compound Transformations

Currently, there is a lack of specific experimental or computational data in the public domain regarding the kinetic and thermodynamic parameters for the transformations of this compound. However, general principles and data from analogous compounds can provide some insight.

The kinetics of electrophilic aromatic substitution would be influenced by the activation energy of the reaction, which is in turn affected by the electronic and steric nature of the 1-isocyanatocyclobutyl substituent. The steric hindrance from the bulky cyclobutyl group would likely increase the activation energy for ortho-substitution, making the rate of this reaction slower compared to para-substitution.

Table 3.4-1: General Thermodynamic Data for Related Compounds

CompoundPropertyValueReference
Phenyl isocyanateEnthalpy of formation (liquid)- nist.gov
Phenyl isocyanateEnthalpy of vaporization- nist.gov
Phenyl isocyanateEnthalpy of reaction with methanolVaries with conditions researchgate.net

Note: Specific values are not provided as they are highly dependent on the experimental conditions and the specific data source. This table is for illustrative purposes to indicate the types of thermodynamic data available for related compounds.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Isocyanatocyclobutyl Benzene

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Molecular Structure

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. ksu.edu.sa These methods are powerful for identifying functional groups, as specific bonds and arrangements of atoms vibrate at characteristic frequencies. ksu.edu.sa For a vibration to be IR active, it must induce a change in the molecule's dipole moment. libretexts.org Conversely, a vibration is Raman active if it causes a change in the molecule's polarizability. libretexts.org This often makes the two techniques complementary. ksu.edu.sa

The isocyanate (–N=C=O) functional group is readily identified by a very strong and characteristic absorption band in the IR spectrum. This band arises from the asymmetric stretching vibration (ν_asym) of the N=C=O group and typically appears in the region of 2250–2285 cm⁻¹. researchgate.netblogspot.com Its high intensity is due to the large change in dipole moment associated with this vibration. The exact position can be influenced by the electronic environment; for instance, conjugation can affect the frequency. In some cases, Fermi resonance with combination tones can lead to the appearance of multiple significant bands in this region. optica.org The symmetric stretch (ν_sym) is often weaker and appears at a lower frequency.

The presence of the phenyl group gives rise to several characteristic bands in both IR and Raman spectra. spectroscopyonline.com

C-H Stretching: The stretching vibrations of the aromatic C-H bonds are typically observed in the region of 3000–3100 cm⁻¹. orgchemboulder.comopenstax.org These bands are usually of weak to medium intensity.

C=C Ring Stretching: The stretching vibrations within the aromatic ring produce a series of bands, often of variable intensity, in the 1450–1600 cm⁻¹ region. openstax.orgpressbooks.pub Two common bands are found near 1500 cm⁻¹ and 1600 cm⁻¹. openstax.org

Out-of-Plane (oop) C-H Bending: Strong absorptions in the 675–900 cm⁻¹ range result from the C-H bonds bending out of the plane of the ring. The precise position of these "oop" bands is highly diagnostic of the substitution pattern on the benzene (B151609) ring. orgchemboulder.comlibretexts.org For a monosubstituted ring, as in (1-Isocyanatocyclobutyl)benzene, strong bands are expected in the ranges of 690–710 cm⁻¹ and 730–770 cm⁻¹. openstax.org

Ring Breathing Mode: A characteristic Raman peak corresponding to the symmetric "breathing" of the benzene ring is expected around 992 cm⁻¹. researchgate.net

The cyclobutane (B1203170) ring is not planar and undergoes a puckering motion to relieve torsional strain. masterorganicchemistry.com This leads to a complex set of vibrational modes. The vibrational spectra are expected to show bands corresponding to CH₂ stretching, scissoring, wagging, twisting, and rocking motions. ifo.lviv.ua More specific to the ring structure are the ring deformation and puckering modes. These vibrations often occur at lower frequencies and can be complex. dtic.mildtic.mil For instance, in cyclobutane itself, a ring deformation mode is observed around 734 cm⁻¹. ifo.lviv.ua The substitution on the ring in this compound would influence the exact frequencies and coupling of these modes.

Table 1: Expected Vibrational Bands for this compound This table presents predicted data based on characteristic group frequencies.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Typical Intensity (IR) Typical Intensity (Raman)
Isocyanate (-NCO) Asymmetric Stretch 2250 - 2285 Very Strong, Broad Weak
Aromatic Ring =C-H Stretch 3000 - 3100 Medium to Weak Strong
Aromatic Ring C=C Ring Stretch 1450 - 1600 Medium to Strong (multiple bands) Medium to Strong
Aromatic Ring C-H Out-of-Plane Bend (Monosubstituted) 690 - 770 Strong (two bands) Weak
Cyclobutyl Ring -CH₂- Stretch 2850 - 2960 Medium to Strong Medium

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the complete carbon and proton framework of an organic molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and cyclobutyl protons. The five protons of the monosubstituted benzene ring would appear in the aromatic region, typically between δ 7.0 and 7.6 ppm. docbrown.info Due to the electronic effects of the substituent, these protons may appear as a complex multiplet. The six protons of the cyclobutyl ring would be found in the aliphatic region. The protons on the carbons adjacent to the phenyl-substituted carbon (C2/C4 positions) would likely resonate at a different chemical shift than the single proton on the carbon opposite (C3 position), with expected signals appearing as complex multiplets in the range of δ 1.5 to 2.8 ppm.

¹³C NMR: The carbon NMR spectrum provides information on all non-equivalent carbon atoms. For this compound, eight distinct signals are anticipated. The carbon of the isocyanate group (–N=C=O) is expected to appear significantly downfield. The aromatic carbons typically resonate between δ 110 and 150 ppm. fiveable.me The quaternary ipso-carbon, directly attached to the cyclobutyl group, will have a different chemical shift from the protonated aromatic carbons. The quaternary carbon of the cyclobutyl ring, bonded to both the phenyl group and the isocyanate group, would be deshielded relative to the other cyclobutyl carbons. The three CH₂ groups of the cyclobutyl ring will appear in the aliphatic region of the spectrum. wisc.edu

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents predicted data based on typical chemical shift ranges for similar structural motifs.

Atom Position Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm) Expected ¹H Multiplicity
C1' Quaternary cyclobutyl - ~70-85 -
C2'/C4' Cyclobutyl ~2.2-2.8 ~30-40 Multiplet
C3' Cyclobutyl ~1.8-2.4 ~15-25 Multiplet
C1 ipso-Aromatic - ~140-150 -
C2/C6 ortho-Aromatic ~7.3-7.6 ~126-129 Multiplet (or Doublet)
C3/C5 meta-Aromatic ~7.2-7.4 ~128-130 Multiplet (or Triplet)
C4 para-Aromatic ~7.1-7.3 ~125-128 Multiplet (or Triplet)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from the 1D spectra and confirming the molecular structure by establishing through-bond and through-space correlations. walisongo.ac.id

COSY (COrrelation SpectroscopY): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks, typically over two to three bonds. sdsu.edu For this compound, COSY would show correlations between adjacent protons on the aromatic ring (e.g., H2 to H3) and between neighboring protons on the cyclobutyl ring (e.g., H2' to H3'). This helps to trace the connectivity within these two separate spin systems.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). columbia.edu This allows for the definitive assignment of each protonated carbon in the ¹³C spectrum by linking it to its corresponding, and often more easily assigned, proton in the ¹H spectrum.

Correlations from the cyclobutyl protons (H2'/H4') to the aromatic ipso-carbon (C1) and the quaternary cyclobutyl carbon (C1').

Correlations from the ortho-aromatic protons (H2/H6) to the quaternary cyclobutyl carbon (C1').

Correlations from protons on the cyclobutyl ring (H2'/H4') to the isocyanate carbon (-NCO), confirming the attachment of the functional group.

By combining the information from these 2D NMR experiments, the complete bonding framework of this compound can be unequivocally determined.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structural features of a molecule through its fragmentation pattern upon ionization. For this compound, electron ionization mass spectrometry (EI-MS) is expected to provide key insights into its composition and stability.

The molecular ion peak ([M]⁺•) for this compound would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation of this molecular ion is anticipated to proceed through several characteristic pathways, influenced by the phenyl, cyclobutyl, and isocyanate functionalities.

A primary fragmentation pathway would likely involve the loss of the isocyanate group (-NCO), a common fragmentation for isocyanates, leading to the formation of a cyclobutylphenyl cation. Another significant fragmentation would be the cleavage of the cyclobutyl ring, which is a strained four-membered ring system. This can lead to the loss of ethene (C₂H₄) or other small neutral fragments, resulting in characteristic peaks in the mass spectrum.

The presence of the benzene ring is expected to give rise to the tropylium (B1234903) ion ([C₇H₇]⁺) at m/z 91, a very common and stable fragment in the mass spectra of compounds containing a benzyl (B1604629) moiety, which can be formed through rearrangement. youtube.com The phenyl cation ([C₆H₅]⁺) at m/z 77 is another expected fragment, arising from the cleavage of the bond between the phenyl ring and the cyclobutyl group. chemicalbook.com

Table 1: Predicted Major Mass Spectral Fragments of this compound

m/z Proposed Fragment Ion Neutral Loss
187[C₁₁H₁₃NO]⁺•-
145[C₁₁H₁₃]⁺NCO
119[C₇H₅NO]⁺•C₄H₈
104[C₈H₈]⁺•C₃H₅N
91[C₇H₇]⁺C₄H₆NO
77[C₆H₅]⁺C₅H₈NO

Electronic Spectroscopy (UV-Vis) and Photophysical Characterization

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by the absorptions of the phenyl ring, modified by the presence of the isocyanatocyclobutyl substituent.

Aromatic compounds like benzene exhibit characteristic absorption bands arising from π → π* transitions. youtube.com Benzene itself shows a strong absorption around 184 nm (E-band), a weaker band around 204 nm (K-band), and a forbidden, low-intensity band with fine structure around 254 nm (B-band). youtube.com When a substituent is attached to the benzene ring, the symmetry of the molecule is lowered, which can lead to a shift in the position (bathochromic or hypsochromic shift) and an increase in the intensity (hyperchromic effect) of these bands.

The (1-isocyanatocyclobutyl) group is expected to act as an auxochrome. The isocyanate group, with its lone pair of electrons on the nitrogen atom and the π system, can interact with the π system of the benzene ring. This interaction, along with the alkyl nature of the cyclobutyl ring, will influence the energy of the molecular orbitals and thus the wavelengths of absorption.

It is anticipated that the B-band of the benzene ring in this compound will show a bathochromic shift (shift to longer wavelength) and a hyperchromic effect compared to unsubstituted benzene. This is a common observation for alkyl- and other substituted benzenes. libretexts.org The fine structure of the B-band may also be less resolved due to the substituent.

The photophysical properties, such as fluorescence and phosphorescence, would also be influenced by the substituent. The nature of the excited states and the pathways for their deactivation (radiative and non-radiative) will be dependent on the interplay between the phenyl ring and the isocyanatocyclobutyl group.

Table 2: Expected UV-Vis Absorption Maxima for this compound in a Non-polar Solvent

Band Approximate λmax (nm) Transition Type Expected Intensity
E-band~190-210π → πHigh
K-band~210-230π → πModerate
B-band~260-280π → π* (forbidden)Low to Moderate

X-ray Crystallography for Solid-State Molecular Architecture

The structure would reveal the geometry of the cyclobutyl ring, which is known to adopt a puckered rather than a planar conformation to relieve ring strain. The dihedral angle of this puckering would be a key structural parameter. The bond angles within the four-membered ring are expected to be close to 90°, deviating significantly from the ideal sp³ bond angle of 109.5°.

The orientation of the phenyl ring and the isocyanate group relative to the cyclobutyl ring would also be determined. Steric interactions between the substituents will likely influence the torsional angles between these groups. The isocyanate group (-N=C=O) is expected to be nearly linear.

Furthermore, the crystal packing would be elucidated, showing the intermolecular interactions that stabilize the crystal lattice. These could include van der Waals forces and potentially weak C-H···O or C-H···π interactions. The way the molecules pack in the solid state is crucial for understanding the material's bulk properties.

While no published crystal structure for this compound is currently available, the expected structural parameters can be inferred from studies of related cyclobutylbenzene (B3052708) and phenyl isocyanate derivatives.

Table 3: Predicted Key Structural Parameters for this compound from X-ray Crystallography

Parameter Predicted Value/Range
C-C bond length (cyclobutyl)~1.54 - 1.56 Å
C-C-C bond angle (cyclobutyl)~88° - 91°
C-N bond length (isocyanate)~1.35 - 1.40 Å
N=C bond length (isocyanate)~1.20 - 1.25 Å
C=O bond length (isocyanate)~1.15 - 1.20 Å
N=C=O bond angle~175° - 180°
Cyclobutyl ring conformationPuckered

Theoretical and Computational Chemistry of 1 Isocyanatocyclobutyl Benzene

Electronic Structure and Bonding Analysis using Quantum Chemical Methods (e.g., DFT, Ab Initio)

Quantum chemical methods such as Density Functional Theory (DFT) and ab initio calculations are powerful tools for investigating the electronic properties of molecules like (1-Isocyanatocyclobutyl)benzene. researchgate.netnih.gov These methods allow for the precise calculation of molecular orbitals, electron density, and other electronic descriptors that govern the molecule's reactivity and spectroscopic signatures.

The electronic structure of this compound is dominated by the interplay between the aromatic benzene (B151609) ring, the strained cyclobutyl group, and the reactive isocyanate functional group.

Molecular Orbitals: The benzene core possesses a delocalized π-electron system, which is a key feature of its structure and stability. chemguide.co.uk The six p-orbitals of the sp²-hybridized carbon atoms in the ring overlap to form six π molecular orbitals: three bonding (π) and three anti-bonding (π) orbitals. youtube.comlibretexts.org The six π-electrons occupy the three bonding molecular orbitals, resulting in a stable, closed-shell configuration. libretexts.org The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to the molecule's chemical reactivity. In benzene, the HOMO is one of the degenerate π-bonding orbitals, while the LUMO is one of the degenerate π-antibonding orbitals. youtube.com The presence of the isocyanatocyclobutyl substituent breaks the D₆h symmetry of benzene, which lifts the degeneracy of these orbitals and alters their energy levels. aps.org The isocyanate group, with its π bonds and lone pairs, will introduce its own set of molecular orbitals that can interact with the π-system of the benzene ring.

Electron Density Distribution: The electron density distribution, which can be mapped using techniques like Quantum Theory of Atoms in Molecules (QTAIM), reveals the nature of the chemical bonds and non-bonding interactions within the molecule. researchgate.net In the benzene ring, the electron density is delocalized over the six carbon atoms. slideshare.net The isocyanate group (-N=C=O) is strongly electron-withdrawing. This property leads to a significant perturbation of the electron density in the benzene ring. Specifically, a decrease in electron density is expected on the aromatic ring, particularly at the ortho and para positions relative to the substituent, due to inductive and resonance effects. The nitrogen and oxygen atoms of the isocyanate group will exhibit high electron density due to their high electronegativity.

The uneven distribution of electrons within the this compound molecule leads to a permanent dipole moment.

Charge Distribution: The electronegative oxygen and nitrogen atoms of the isocyanate group pull electron density away from the carbon atom of the group and, by extension, from the cyclobutyl and phenyl rings. This creates a separation of charge, with partial negative charges (δ-) accumulating on the oxygen and nitrogen atoms and partial positive charges (δ+) on the adjacent carbon and, to a lesser extent, the aromatic ring. The determination of effective atomic charges is crucial for understanding molecular reactivity and electrostatic potential surfaces. researchgate.net

Dipole Moment: A molecule possesses a dipole moment if it has a non-symmetrical structure and a separation of charge. doubtnut.com While benzene itself is nonpolar with a dipole moment of zero due to its high symmetry, the addition of the isocyanatocyclobutyl substituent breaks this symmetry, resulting in a net dipole moment. researchgate.net The magnitude and direction of the dipole moment can be calculated using quantum chemical methods. The vector sum of the individual bond dipoles will result in a molecular dipole pointing from the phenylcyclobutyl moiety towards the more electronegative isocyanate group. The predicted dipole moment for benzene is zero, confirming its nonpolar nature and symmetrical charge distribution. researchgate.net For substituted benzenes, such as chlorobenzene, a dipole moment is observed (e.g., 1.6 D for chlorobenzene). youtube.com It is expected that this compound would have a significant dipole moment due to the strong electronegativity of the NCO group.

Calculated Dipole Moments of Related Compounds

Compound Calculated Dipole Moment (Debye)
Benzene 0 D researchgate.net
Toluene ~0.4 D
Chlorobenzene ~1.6 D youtube.com
Hydroquinol ~0 D researchgate.net
Phloroglucinol ~0 D researchgate.net

Theoretical vibrational frequency calculations are instrumental in interpreting and predicting infrared (IR) and Raman spectra. These calculations provide the frequencies and intensities of the normal modes of vibration. aps.orgresearchgate.net

The vibrational spectrum of this compound can be understood by considering the characteristic vibrations of its constituent parts: the benzene ring, the cyclobutyl ring, and the isocyanate group.

Benzene Ring Vibrations: The benzene ring exhibits well-known vibrational modes, including C-H stretching, C-C stretching, and in-plane and out-of-plane bending modes. nist.govnist.gov For example, the A₁g "breathing" mode of benzene appears around 992 cm⁻¹. nist.gov Substitution on the ring will cause shifts in these frequencies and changes in their intensities. aps.org

Isocyanate Group Vibrations: The isocyanate group has a very strong and characteristic asymmetric stretching vibration (νas(NCO)) that typically appears in the range of 2240-2285 cm⁻¹. This sharp band is a key diagnostic feature in IR spectroscopy. The symmetric stretch (νs(NCO)) is weaker and occurs at lower frequencies.

Cyclobutyl Ring Vibrations: The cyclobutyl ring has its own set of characteristic vibrations, including CH₂ stretching and scissoring modes, as well as ring puckering vibrations.

Computational methods like DFT can calculate the harmonic vibrational frequencies for the entire molecule. researchgate.net These theoretical frequencies are often scaled by an empirical factor to achieve better agreement with experimental data, which is measured in an anharmonic potential. The calculated spectrum can confirm the structure of the molecule and aid in the assignment of experimental spectral bands.

Typical Vibrational Frequencies for Functional Groups

Functional Group/Moiety Vibrational Mode Typical Frequency Range (cm⁻¹)
Isocyanate (-N=C=O) Asymmetric stretch 2240 - 2285
Benzene Ring C-H stretch (aromatic) 3000 - 3100
Benzene Ring C=C stretch (aromatic) 1400 - 1600
Benzene Ring Ring "breathing" (A₁g) ~992 (in unsubstituted benzene) nist.gov
Cycloalkane C-H stretch (aliphatic) 2850 - 2960

Conformational Analysis and Potential Energy Surfaces

The flexibility of the cyclobutyl ring and the rotation around single bonds give rise to different possible conformations for this compound. Understanding the potential energy surface (PES) is key to identifying the most stable conformations and the energy barriers between them. nih.govnih.gov

This compound can exist as different conformational isomers, or rotamers, due to rotation around the C-C bond connecting the phenyl and cyclobutyl rings, and the C-N bond of the isocyanate group.

The potential energy surface (PES) maps the energy of the molecule as a function of its geometry. capes.gov.br For a complex molecule like this, the PES can have multiple minima, corresponding to stable conformers, and saddle points, corresponding to the transition states for interconversion between conformers. nih.gov The energy difference between a minimum and a saddle point represents the rotational barrier. Quantum chemical calculations can be used to map out this surface by systematically changing the dihedral angles of interest and calculating the energy at each point. The analysis of the PES reveals the preferred spatial arrangement of the phenyl and isocyanatocyclobutyl groups and the energy required for them to rotate relative to each other.

The cyclobutyl ring is not planar. A planar cyclobutane (B1203170) would have C-C-C bond angles of 90°, which deviates significantly from the ideal sp³ tetrahedral angle of 109.5°. This deviation results in substantial angle strain. To alleviate this, the cyclobutyl ring adopts a puckered or "butterfly" conformation. masterorganicchemistry.com This puckering slightly reduces the angle strain but, more importantly, it reduces the torsional strain that would arise from the eclipsing of all eight C-H bonds in a planar structure. masterorganicchemistry.com

Ring Strain: Small cycloalkanes like cyclobutane are characterized by significant ring strain, which is a combination of angle strain and torsional strain. libretexts.org The ring strain of cyclobutane is approximately 26.3 kcal/mol. masterorganicchemistry.com This inherent strain makes the cyclobutyl ring more reactive than an acyclic butane (B89635) chain. The presence of a bulky substituent like the phenylisocyanate group can influence the puckering of the cyclobutyl ring. The substituent will preferentially occupy an equatorial-like position on the puckered ring to minimize steric interactions. The strain energy of the ring can be influenced by the nature of the substituents. nih.govresearchgate.net

Conformational Data for Cycloalkanes

Cycloalkane Ring Strain (kcal/mol) Preferred Conformation
Cyclopropane 27.6 masterorganicchemistry.com Planar
Cyclobutane 26.3 masterorganicchemistry.com Puckered (Butterfly)
Cyclopentane 6.5 Envelope/Twist
Cyclohexane 0 Chair

Reaction Mechanism Simulations and Transition State Calculations

Reaction mechanism simulations and transition state calculations are crucial for elucidating the chemical transformations of this compound. These computational techniques map out the potential energy surface of a reaction, identifying the most favorable pathways and the energy required to overcome reaction barriers.

The isocyanate group (–N=C=O) is characterized by a highly electrophilic carbon atom, making it susceptible to nucleophilic attack. researchgate.net Theoretical studies on similar aromatic isocyanates, such as phenyl isocyanate, have shown that reactions with nucleophiles like alcohols or amines proceed through a concerted or stepwise mechanism, often involving a transition state where the new bond is partially formed. researchgate.net

For this compound, computational models can predict the energy barriers for its reaction with various nucleophiles. Density Functional Theory (DFT) and high-level ab initio methods are commonly employed to calculate the geometries and energies of reactants, transition states, and products. rsc.org These calculations can reveal how the electronic properties of the phenyl ring and the steric bulk of the cyclobutyl group influence the reactivity of the isocyanate moiety.

Below is a hypothetical data table illustrating the predicted activation energies for the reaction of this compound with common nucleophiles, based on computational studies of related isocyanates.

Table 1: Hypothetical Activation Energies for Nucleophilic Addition to this compound

NucleophileReaction TypePredicted Activation Energy (kcal/mol)
MethanolUrethane (B1682113) formation15-20
AmmoniaUrea (B33335) formation10-15
WaterHydrolysis to amine20-25

This table presents illustrative data based on theoretical calculations for similar aromatic isocyanates and is intended to demonstrate the type of information that can be obtained from computational studies.

The cyclobutyl group in this compound introduces significant ring strain, which can drive unique chemical transformations. Computational studies on cyclobutane and its derivatives have explored various ring-opening mechanisms, which can be initiated thermally or photochemically. arxiv.orgrsc.org

Theoretical calculations can be used to investigate the potential for the cyclobutyl ring in this compound to undergo transformations such as electrocyclic ring-opening to form a substituted butadiene derivative. By mapping the reaction pathways and calculating the associated energy barriers, we can predict the conditions under which such transformations might occur. The presence of the phenyl and isocyanate substituents can influence the torquoselectivity of the ring-opening process, favoring the formation of specific stereoisomers. researchgate.net

Intermolecular Interactions and Self-Assembly Prediction

The intermolecular interactions of this compound are key to understanding its physical properties and its potential for self-assembly into larger structures. The molecule possesses several features that can participate in non-covalent interactions: the aromatic phenyl ring can engage in π-π stacking, the isocyanate group can act as a hydrogen bond acceptor, and the cyclobutyl group contributes to van der Waals interactions. nih.govnih.gov

Table 2: Potential Intermolecular Interactions in this compound

Interacting GroupsInteraction TypePredicted Relative Strength
Phenyl Ring - Phenyl Ringπ-π StackingModerate
Isocyanate (O) - H-donorHydrogen BondingStrong
Cyclobutyl - Cyclobutylvan der WaalsWeak
Phenyl - CyclobutylCH-π InteractionWeak

This table provides a qualitative prediction of the types and relative strengths of intermolecular interactions that could be computationally investigated for this compound.

Exploration of 1 Isocyanatocyclobutyl Benzene in Advanced Chemical Synthesis and Materials Science

Application in Catalysis and Ligand Design

While direct and extensive research on the specific applications of (1-Isocyanatocyclobutyl)benzene in catalysis and ligand design is not widely documented in publicly available literature, its chemical structure suggests significant potential in these advanced fields. The reactivity of the isocyanate group, combined with the steric and electronic influence of the cyclobutylphenyl moiety, provides a platform for the rational design of novel catalysts and ligands. The exploration of its utility can be extrapolated from the well-established chemistry of other isocyanates in the synthesis of catalytically active molecules and complexing agents.

The primary route through which this compound would be utilized in catalysis is as a precursor to urea (B33335), thiourea, and carbamate (B1207046) derivatives. These functional groups are known to act as powerful hydrogen-bond donors, enabling them to serve as organocatalysts or as ancillary ligands in transition metal catalysis.

Potential as a Precursor to Organocatalysts

The reaction of this compound with primary or secondary amines yields substituted ureas. These ureas can be designed to act as bifunctional organocatalysts, where the urea moiety activates a substrate through hydrogen bonding, and another functional group on the amine precursor provides a secondary interaction, such as a Brønsted or Lewis base site.

For instance, reacting this compound with a chiral amine would produce a chiral urea. Such compounds are highly sought after for asymmetric catalysis, promoting the formation of one enantiomer of a product over the other. The cyclobutyl group, with its defined three-dimensional structure, could play a crucial role in creating a specific chiral pocket around the catalytic site, influencing the stereochemical outcome of reactions like Michael additions, aldol (B89426) reactions, or Diels-Alder reactions.

Table 1: Hypothetical Urea-Based Organocatalysts Derived from this compound and Their Potential Asymmetric Catalysis Applications

Catalyst Precursor AmineResulting Urea StructurePotential Catalytic ApplicationAnticipated Role of Cyclobutylphenyl Group
(R)-2-Amino-2-phenylethanolChiral Hydroxy UreaAsymmetric Aldol ReactionSteric bulk influencing facial selectivity
(1R,2R)-DiaminocyclohexaneChiral Bis-ureaAsymmetric Michael AdditionRigid scaffold for precise catalyst geometry
L-Proline Methyl EsterProline-derived UreaAsymmetric Mannich ReactionConformational constraint on the catalyst backbone

The synthesis of these potential organocatalysts is generally straightforward, relying on the facile addition of an amine to the isocyanate. The performance of such catalysts would be evaluated based on reaction yield, diastereoselectivity, and enantiomeric excess.

Application in Ligand Design for Transition Metal Catalysis

In the realm of transition metal catalysis, this compound can be employed to synthesize ligands that modulate the activity and selectivity of a metal center. The isocyanate group is a versatile handle for covalently linking the cyclobutylphenyl motif to a coordinating moiety.

For example, a reaction with an amino-functionalized phosphine, pyridine, or bipyridine could yield a ligand where the resulting urea group provides secondary coordination or hydrogen-bonding interactions within the metal's coordination sphere. These interactions can stabilize catalytic intermediates, influence the electronic properties of the metal, and control substrate approach, thereby enhancing catalytic performance.

Table 2: Illustrative Synthesis of Ligands from this compound

Reactant with IsocyanateLigand Structure TypePotential Metal ComplexPotential Catalytic Use
2-(Aminomethyl)pyridinePicolyl-urea LigandPalladium(II), Rhodium(I)Cross-coupling reactions, hydroformylation
(Diphenylphosphino)anilinePhosphino-urea LigandRuthenium(II), Iridium(I)Asymmetric hydrogenation, transfer hydrogenation
HydroxylamineN-Hydroxyurea LigandCopper(II), Iron(III)Oxidation reactions

The cyclobutyl group in these ligands would offer a distinct steric profile compared to more common isopropyl or tert-butyl groups. Its puckered aliphatic ring introduces a level of conformational rigidity and a specific three-dimensional footprint that can be exploited to create unique catalytic pockets, potentially leading to novel reactivity or improved selectivity in challenging catalytic transformations. Furthermore, the phenyl group can be functionalized to electronically tune the properties of the resulting ligand.

Future Research Directions and Unexplored Avenues for 1 Isocyanatocyclobutyl Benzene

Development of More Efficient and Sustainable Synthetic Routes

The conventional synthesis of isocyanates, including (1-Isocyanatocyclobutyl)benzene, typically involves the use of highly toxic and corrosive phosgene (B1210022) from a corresponding primary amine. doxuchem.comwikipedia.org This process poses significant environmental and safety risks. nwo.nl Future research must prioritize the development of greener, phosgene-free synthetic pathways.

Key areas for investigation include:

Catalytic Carbonylation: Exploring the direct, catalyzed carbonylation of 1-cyclobutyl-1-phenylmethanamine. This could involve reductive carbonylation of related nitro compounds or oxidative carbonylation of the amine using carbon monoxide in the presence of an oxidant. nwo.nlcore.ac.uk Research should focus on identifying efficient and recyclable catalysts, such as palladium complexes, to make this route economically viable. nwo.nl

Thermal Decomposition of Carbamate (B1207046) Precursors: An alternative non-phosgene route involves the synthesis and subsequent thermal decomposition of carbamate esters. google.com Future work could optimize the synthesis of carbamate precursors of this compound, for example, from the corresponding amine, urea (B33335), and an alcohol, followed by catalyst-driven thermal cleavage to yield the target isocyanate. researchgate.netresearchgate.net The challenge lies in designing a process with high yields and efficient recycling of byproducts. google.com

Novel Reagent Development: Investigation into new, less hazardous reagents that can effect the conversion of the amine to the isocyanate is a critical research avenue. This could include the use of dimethyl carbonate or other phosgene substitutes, though cost and efficiency remain significant hurdles to overcome. core.ac.uk

Synthetic Strategy Current Limitations Future Research Focus
Phosgenation Highly toxic reagent (phosgene), corrosive HCl byproduct. nwo.nlN/A (Phase-out is the goal)
Catalytic Carbonylation Requires efficient catalyst, catalyst degradation and separation issues. nwo.nlDevelopment of robust, recyclable, and cost-effective catalyst systems (e.g., novel palladium or other transition metal complexes).
Carbamate Pyrolysis Often requires high temperatures, potential for side reactions. nwo.nlCatalyst development (e.g., Bi-Zn oxides, organotin) to lower decomposition temperature and improve selectivity researchgate.nettue.nl; process optimization for byproduct recycling.
Alternative Reagents High cost of reagents like dimethyl carbonate. core.ac.ukDiscovery of new, economical, and safe isocyanate-forming reagents.

Investigation of Biological and Biomedical Applications (excluding clinical data)

The incorporation of a cyclobutane (B1203170) ring into small molecules is an increasingly utilized strategy in medicinal chemistry to enhance pharmacological properties. nih.govnih.gov The cyclobutyl group in this compound can offer conformational rigidity, act as a bioisostere for other groups, and improve metabolic stability, making it an intriguing scaffold for drug discovery. nih.govru.nl

Unexplored biomedical avenues include:

Enzyme Inhibitors: The rigid cyclobutylphenyl scaffold could be ideal for targeting the hydrophobic pockets of enzymes. The isocyanate group can act as a reactive handle to form covalent bonds with nucleophilic residues (e.g., serine, cysteine, lysine) in an enzyme's active site, leading to irreversible inhibition. This could be explored for targets in cancer or virology. nih.govnih.gov

Conformationally Restricted Peptidomimetics: The cyclobutane ring can lock a molecule into a specific three-dimensional shape, mimicking the secondary structure of a peptide. nih.gov This property could be exploited to design inhibitors of protein-protein interactions, a challenging but highly valuable therapeutic target.

Development of Bioconjugates: The reactive isocyanate can be used to "click" the molecule onto larger biomolecules like antibodies or proteins. This could facilitate the development of targeted drug delivery systems or diagnostic probes. The phenylpropanoid substructure, for instance, is known to exhibit a range of biological activities including antioxidant and anticancer effects. nih.govnih.gov

Potential Application Rationale based on Structural Features Research Direction
Covalent Enzyme Inhibitors Reactive isocyanate for covalent bonding; rigid cyclobutylphenyl group for binding pocket interaction. wikipedia.orgnih.govScreening against various enzyme classes (e.g., proteases, kinases); structure-activity relationship (SAR) studies.
Peptidomimetics Conformational restriction imposed by the cyclobutane ring can mimic peptide turns. nih.govDesign and synthesis of derivatives to target specific protein-protein interactions implicated in disease.
Targeted Bioconjugates Isocyanate group serves as an efficient linker to biological molecules. rsc.orgConjugation to antibodies or other targeting moieties to assess targeted cell killing or imaging potential.
Antiviral Agents Cyclobutane moieties are present in some antiviral drugs. nih.govSynthesis and screening of a library of this compound derivatives against a panel of viruses.

Exploration of Advanced Material Applications Beyond Traditional Polymers

While isocyanates are staples in polyurethane production, the unique structure of this compound is well-suited for creating advanced materials with tailored functionalities beyond conventional bulk polymers.

Future research should focus on:

Supramolecular Assemblies and Gels: The planar phenyl group and the reactive isocyanate handle can be used to design molecules that self-assemble through non-covalent interactions (e.g., hydrogen bonding, π-π stacking) into ordered supramolecular structures. nih.gov This could lead to the development of stimuli-responsive gels, liquid crystals, or self-healing materials. mdpi.comresearchgate.net

Porous Crystalline Frameworks: The rigid and defined geometry of the cyclobutylphenyl group makes it an excellent building block (ligand) for crystal engineering. rsc.orgrsc.org By reacting this compound with multitopic linkers, it may be possible to construct novel, highly porous metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). These materials could have applications in gas storage, separation, or catalysis.

Functional Surface Modification: The isocyanate group can react readily with hydroxyl or amine groups present on the surfaces of various substrates (e.g., silica, metal oxides, carbon nanotubes). rsc.orgresearchgate.net This allows for the precise chemical functionalization of surfaces, creating materials with tailored wettability, adhesion, or sensing capabilities. For example, grafting these molecules onto sensor surfaces could create a selective binding layer for aromatic analytes.

Integration with Machine Learning and AI for Predictive Chemistry

The vast chemical space accessible from this compound and its derivatives can be navigated more efficiently using computational tools. Machine learning (ML) and artificial intelligence (AI) are poised to accelerate discovery in this area.

Prospective applications include:

Predicting Material Properties: ML models can be trained on experimental data to predict the properties of novel polymers or materials derived from this compound. [Initial Search Result 1] This could forecast characteristics like tensile strength, thermal stability, or dielectric constant, guiding synthetic efforts toward materials with desired performance metrics.

Accelerating Reaction Discovery: AI algorithms can predict the outcomes of unknown reactions, suggesting optimal conditions or novel multicomponent reaction pathways that might not be intuitively obvious to a human chemist. [Initial Search Result 7] This can drastically reduce the amount of trial-and-error experimentation needed.

De Novo Molecular Design: Generative AI models can design novel molecules based on the this compound scaffold with optimized properties for a specific application, such as binding to a particular biological target or exhibiting specific material characteristics. [Initial Search Result 6]

Unraveling Complex Multi-component Reaction Pathways

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot synthesis to form a complex product, are a powerful tool for generating molecular diversity with high atom economy. [Initial Search Result 2, 4] Isocyanates are highly valuable reactants in many MCRs.

Future research in this domain could explore:

Novel Ugi and Passerini-type Reactions: Investigating how the steric bulk and electronic nature of the 1-phenylcyclobutyl group influences the course of classic isocyanide-based MCRs (IMCRs) like the Ugi and Passerini reactions. [Initial Search Result 3, 5] This could lead to the discovery of novel heterocyclic scaffolds with potential biological activity.

Catalytic Cycloaddition Reactions: Exploring catalyzed reactions between the isocyanate group of this compound and strained ring systems, such as cyclopropanes or epoxides. nih.gov Such reactions could provide access to unique spirocyclic or fused-ring systems that are difficult to synthesize via other methods.

Mechanism Elucidation: Combining experimental studies with high-level computational modeling to unravel the intricate mechanisms of new MCRs involving this compound. Understanding the reaction intermediates and transition states is crucial for optimizing reaction conditions and expanding the scope of these powerful transformations.

Q & A

Q. What are the established synthetic routes for (1-isocyanatocyclobutyl)benzene, and how can purity be optimized during synthesis?

  • Methodological Answer : The synthesis of this compound typically involves cyclobutane ring functionalization followed by isocyanate group introduction. A common approach is nucleophilic substitution using cyclobutylamine derivatives and phosgene analogs. To optimize purity:
  • Use anhydrous conditions to prevent hydrolysis of the isocyanate group.
  • Employ column chromatography (silica gel, hexane/ethyl acetate gradient) for intermediate purification.
  • Confirm purity via HPLC (≥95% purity threshold) and characterize intermediates using NMR (¹H/¹³C) and FTIR (N=C=O stretch at ~2270 cm⁻¹) .
  • Key Considerations : Track reaction kinetics using in-situ monitoring (e.g., FTIR spectroscopy) to minimize side reactions .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • Spectroscopy :
  • ¹H NMR : Identify cyclobutane proton environments (δ 2.5–3.5 ppm, multiplet patterns).
  • ¹³C NMR : Confirm isocyanate carbon (δ ~120–125 ppm) and cyclobutane ring carbons.
  • FTIR : Validate N=C=O functional group (2270 cm⁻¹) and aromatic C-H stretches (3000–3100 cm⁻¹) .
  • Chromatography :
  • GC-MS : Monitor volatile impurities; quantify using internal standards (e.g., deuterated analogs).
  • HPLC-UV : Assess thermal stability under storage conditions (e.g., 4°C vs. room temperature) .

Advanced Research Questions

Q. How should researchers address contradictions in reactivity data for this compound across different solvent systems?

  • Methodological Answer : Contradictions often arise from solvent polarity effects on isocyanate reactivity. To resolve discrepancies:
  • Systematic Solvent Screening : Test reactivity in aprotic (e.g., THF, DMF) vs. protic (e.g., MeOH, H₂O) solvents.
  • Kinetic Studies : Compare reaction rates using UV-Vis spectroscopy to track isocyanate consumption.
  • Computational Modeling : Perform DFT calculations (e.g., Gaussian) to evaluate solvent-isocyanate interactions .
  • Case Study : In DMF, enhanced nucleophilicity of amines accelerates urea formation, whereas protic solvents promote hydrolysis, reducing yield .

Q. What experimental design principles apply when studying the biological activity of this compound derivatives?

  • Methodological Answer :
  • In Vitro Models : Use cell lines (e.g., HEK293, HepG2) to assess cytotoxicity (MTT assay) and target engagement (e.g., enzyme inhibition assays).
  • Dose-Response Analysis : Apply Hill equation modeling to determine IC₅₀ values; validate with triplicate replicates.
  • Metabolic Stability : Perform microsomal incubation (human/rat liver microsomes) with LC-MS quantification of parent compound degradation .
  • Safety Protocols : Adhere to NIH guidelines for handling isocyanates (e.g., fume hood use, PPE) .

Q. How can researchers validate the thermal stability of this compound in polymer matrix applications?

  • Methodological Answer :
  • Thermogravimetric Analysis (TGA) : Measure weight loss under nitrogen/air (heating rate: 10°C/min) to identify decomposition thresholds.
  • DSC : Monitor phase transitions (glass transition, crystallization) in polymer blends.
  • Accelerated Aging Studies : Store samples at elevated temperatures (40–60°C) and quantify isocyanate degradation via HPLC .

Data Analysis & Interpretation

Q. What statistical methods are appropriate for analyzing structure-activity relationship (SAR) data for this compound analogs?

  • Methodological Answer :
  • Multivariate Regression : Correlate substituent electronic parameters (Hammett σ) with biological activity.
  • Principal Component Analysis (PCA) : Reduce dimensionality of physicochemical descriptors (logP, polar surface area).
  • Machine Learning : Train random forest models on PubChem datasets to predict bioactivity .
  • Outlier Detection : Apply Grubbs’ test to exclude anomalous data points .

Q. How can researchers reconcile discrepancies between computational predictions and experimental reactivity for this compound?

  • Methodological Answer :
  • Benchmarking : Compare DFT-calculated activation energies with experimental Arrhenius parameters.
  • Solvent Correction : Incorporate solvent effects (e.g., COSMO-RS) in computational models.
  • Error Analysis : Quantify uncertainty in experimental measurements (e.g., 95% confidence intervals) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.